molecular formula C12H30NO8P B12661385 2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate CAS No. 72283-41-1

2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate

Katalognummer: B12661385
CAS-Nummer: 72283-41-1
Molekulargewicht: 347.34 g/mol
InChI-Schlüssel: TUGWOGBMBVFTSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate is a chemical compound that combines the properties of both 2-[Bis(2-hydroxyethyl)amino]ethanol and 2-butoxyethyl dihydrogen phosphate. This compound is known for its versatility and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to form the desired product . The reaction conditions usually include controlled temperature and pressure to ensure the formation of the compound.

For 2-butoxyethyl dihydrogen phosphate, the synthesis involves the reaction of 2-butoxyethanol with phosphoric acid. This reaction is typically carried out under acidic conditions and requires careful control of temperature and pH to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of these compounds is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, are common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

2-butoxyethyl dihydrogen phosphate can undergo:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[Bis(2-hydroxyethyl)amino]ethanol is used in:

    Chemistry: As a reagent in organic synthesis and polymerization reactions.

    Biology: As a buffer in biochemical assays.

    Medicine: As an emulsifying agent in pharmaceutical formulations.

    Industry: As a corrosion inhibitor and surfactant.

2-butoxyethyl dihydrogen phosphate is used in:

    Chemistry: As a reagent in esterification reactions.

    Biology: As a stabilizer in enzyme preparations.

    Medicine: As a component in drug delivery systems.

    Industry: As a plasticizer and flame retardant.

Wirkmechanismus

2-[Bis(2-hydroxyethyl)amino]ethanol acts by interacting with various molecular targets, including enzymes and receptors. It can form hydrogen bonds and ionic interactions, which influence the activity of these targets. The compound’s hydroxyl groups allow it to participate in various biochemical pathways .

2-butoxyethyl dihydrogen phosphate exerts its effects by releasing phosphoric acid upon hydrolysis, which can then participate in phosphorylation reactions. This mechanism is crucial in biochemical processes such as energy transfer and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate is unique due to its combination of both amino and phosphate functionalities, which allows it to participate in a wide range of chemical and biochemical reactions. This dual functionality makes it more versatile compared to its simpler counterparts .

Eigenschaften

CAS-Nummer

72283-41-1

Molekularformel

C12H30NO8P

Molekulargewicht

347.34 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate

InChI

InChI=1S/C6H15NO3.C6H15O5P/c8-4-1-7(2-5-9)3-6-10;1-2-3-4-10-5-6-11-12(7,8)9/h8-10H,1-6H2;2-6H2,1H3,(H2,7,8,9)

InChI-Schlüssel

TUGWOGBMBVFTSP-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCCOP(=O)(O)O.C(CO)N(CCO)CCO

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.